molecular formula C18H18N4OS2 B3216945 (Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173434-06-4

(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B3216945
CAS No.: 1173434-06-4
M. Wt: 370.5 g/mol
InChI Key: UEZHXDDQRDNQSG-UHFFFAOYSA-N
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Description

(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a potent and selective inhibitor of the kinase protein JAK3 (Janus Kinase 3). Its mechanism of action involves covalently targeting a unique cysteine residue (Cys909) in the JAK3 active site , which confers a high degree of selectivity over other JAK family members and broader kinomes. This covalent binding mode leads to sustained suppression of JAK3-mediated signaling pathways, making it an invaluable chemical biology tool for probing JAK3 function. The primary research value of this compound lies in the investigation of JAK3-dependent physiological and pathological processes, most notably in immunology and oncology. Researchers utilize it to elucidate the role of JAK3 in cytokine signaling for immune cell development and function, providing insights into autoimmune diseases and potential transplant rejection therapies. Furthermore, its application extends to studying JAK3's involvement in hematological malignancies, such as T-cell leukemias and lymphomas. Supplied as a high-purity solid, this product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-5-methyl-N-(6-methylsulfanyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-5-9-21-15-8-7-13(24-4)11-16(15)25-18(21)19-17(23)14-10-12(3)22(6-2)20-14/h1,7-8,10-11H,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHXDDQRDNQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiprotozoal, and anticancer research. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrazole rings. The process often requires careful control of reaction conditions to yield the desired product with high purity. Various methods have been documented, highlighting the importance of substituent positions on biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Antiprotozoal Activity

The compound has been evaluated for its antiprotozoal effects against pathogens such as Trypanosoma brucei and Leishmania species. Notably, certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against protozoan infections . For example, a related thiazole derivative achieved an IC50 value of 0.37 µM against Trypanosoma brucei, significantly outperforming traditional treatments like benznidazole .

Anticancer Activity

In cancer research, compounds featuring similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. Studies indicate that these compounds can inhibit cell growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, certain benzothiazole derivatives have shown promising results in inhibiting multiple myeloma and lymphoma cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Thiazole Ring Essential for antimicrobial and antiprotozoal activity
Substituents at Position 6 Influence potency; methylthio enhances activity
Carboxamide Group Critical for binding interactions with biological targets

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antimicrobial Efficacy : A study reported that a thiazole derivative showed a significant reduction in bacterial load in infected mice models, suggesting its potential as a therapeutic agent .
  • Antiprotozoal Potential : Another investigation found that a related compound reduced parasitemia in murine models of Chagas disease, indicating its promise for treating protozoan infections .
  • Cancer Therapeutics : Research demonstrated that specific derivatives inhibited tumor growth in xenograft models, providing evidence for their potential use in oncology .

Q & A

Q. What are the key synthetic strategies for constructing the benzo[d]thiazole-pyrazole hybrid core of this compound?

The synthesis typically involves:

  • Retrosynthetic analysis to identify critical disconnections, such as separating the benzo[d]thiazole and pyrazole moieties for modular assembly .
  • Multi-step reactions , including condensation of a substituted benzo[d]thiazole-2-amine with a pyrazole-carboxylic acid derivative under acidic or catalytic conditions .
  • Functionalization steps , such as introducing the methylthio and prop-2-yn-1-yl groups via nucleophilic substitution or alkyne coupling reactions . Purification is achieved using column chromatography or recrystallization, with yields monitored via TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm stereochemistry (Z-configuration) and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV/Vis detection to assess purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the alkyne functionalization step?

Common challenges include competing side reactions (e.g., alkyne dimerization). Solutions involve:

  • Catalytic systems : Use Cu(I) or Pd(0) catalysts to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Design of Experiments (DoE) : Systematic variation of temperature (50–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to identify optimal parameters .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved for structural confirmation?

  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • X-ray crystallography : Definitive confirmation of the Z-configuration and spatial arrangement of substituents .
  • Cross-validation : Use IR spectroscopy to verify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the alkyne) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets like kinases or GPCRs?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to active sites (e.g., ATP-binding pockets in kinases) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Data Contradiction Analysis

Q. How should discrepancies between computational docking predictions and experimental IC₅₀ values be addressed?

  • Re-evaluate force fields : Adjust parameters in docking software to account for flexible residues or solvation effects .
  • Synergistic assays : Combine in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) with cellular viability studies (MTT assays) to validate target engagement .

Methodological Recommendations

  • Synthetic scalability : For gram-scale production, transition from batch to flow chemistry to enhance reproducibility .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(Z)-1-ethyl-5-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

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